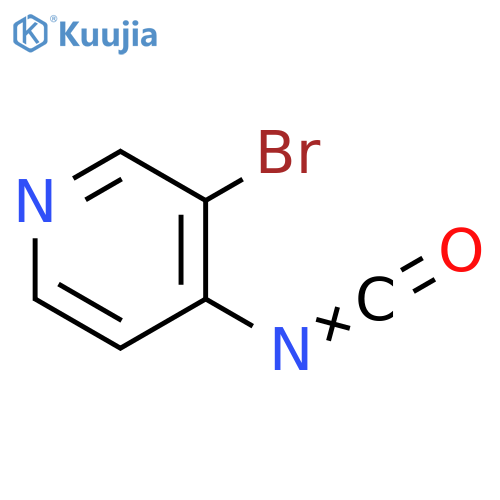Cas no 2151049-64-6 (3-bromo-4-isocyanatopyridine)

3-bromo-4-isocyanatopyridine structure
商品名:3-bromo-4-isocyanatopyridine
CAS番号:2151049-64-6
MF:C6H3BrN2O
メガワット:199.004820108414
MDL:MFCD24452189
CID:5248506
PubChem ID:164643521
3-bromo-4-isocyanatopyridine 化学的及び物理的性質
名前と識別子
-
- Pyridine, 3-bromo-4-isocyanato-
- 3-bromo-4-isocyanatopyridine
-
- MDL: MFCD24452189
- インチ: 1S/C6H3BrN2O/c7-5-3-8-2-1-6(5)9-4-10/h1-3H
- InChIKey: OVZUKVHNIHHWMP-UHFFFAOYSA-N
- ほほえんだ: C1=NC=CC(N=C=O)=C1Br
3-bromo-4-isocyanatopyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-281561-0.25g |
3-bromo-4-isocyanatopyridine |
2151049-64-6 | 0.25g |
$708.0 | 2023-09-09 | ||
| Enamine | EN300-281561-5.0g |
3-bromo-4-isocyanatopyridine |
2151049-64-6 | 5.0g |
$3313.0 | 2023-03-01 | ||
| Enamine | EN300-281561-2.5g |
3-bromo-4-isocyanatopyridine |
2151049-64-6 | 2.5g |
$1509.0 | 2023-09-09 | ||
| Enamine | EN300-281561-1g |
3-bromo-4-isocyanatopyridine |
2151049-64-6 | 1g |
$770.0 | 2023-09-09 | ||
| Enamine | EN300-281561-5g |
3-bromo-4-isocyanatopyridine |
2151049-64-6 | 5g |
$2235.0 | 2023-09-09 | ||
| Enamine | EN300-281561-10.0g |
3-bromo-4-isocyanatopyridine |
2151049-64-6 | 10.0g |
$4914.0 | 2023-03-01 | ||
| Enamine | EN300-281561-0.1g |
3-bromo-4-isocyanatopyridine |
2151049-64-6 | 0.1g |
$678.0 | 2023-09-09 | ||
| Enamine | EN300-281561-10g |
3-bromo-4-isocyanatopyridine |
2151049-64-6 | 10g |
$3315.0 | 2023-09-09 | ||
| Enamine | EN300-281561-0.5g |
3-bromo-4-isocyanatopyridine |
2151049-64-6 | 0.5g |
$739.0 | 2023-09-09 | ||
| Enamine | EN300-281561-0.05g |
3-bromo-4-isocyanatopyridine |
2151049-64-6 | 0.05g |
$647.0 | 2023-09-09 |
3-bromo-4-isocyanatopyridine 関連文献
-
Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
-
Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
-
3. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335
2151049-64-6 (3-bromo-4-isocyanatopyridine) 関連製品
- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)
- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)
- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)
- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)
- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)
- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)
- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)
- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)
- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)
- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)
推奨される供給者
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
